molecular formula C7H8ClNO B2774305 O-(2-Chlorobenzyl)hydroxylamine CAS No. 55418-30-9

O-(2-Chlorobenzyl)hydroxylamine

Cat. No. B2774305
CAS RN: 55418-30-9
M. Wt: 157.6
InChI Key: WJWMBNQCKBRAHA-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

  • Amination Reactions : It serves as an electrophilic aminating reagent, enabling C–N bond formation in transition metal-catalyzed reactions .

Physical And Chemical Properties Analysis

  • Safety Information : The compound poses hazards related to skin and eye irritation. Precautions include proper handling, protective equipment, and adherence to safety guidelines .

Scientific Research Applications

1. Photooxidation Studies

Hydroxylamine and its derivatives, including O-(2-Chlorobenzyl)hydroxylamine, have been studied for their role in photooxidation processes. For instance, research has shown that hydroxylamine can act as a competitive inhibitor in photosystem II-mediated H2O oxidation, indicating its potential relevance in understanding and manipulating photosynthetic processes (Radmer & Ollinger, 1982).

2. Active Site Modification in Enzymes

Studies have also explored the use of hydroxylamine derivatives in modifying enzyme active sites. For example, O-(2,4-Dinitrophenyl)hydroxylamine has been used to modify D-amino acid oxidase, leading to specific incorporation of an amine group into a nucleophilic residue at the enzyme's active site (D’Silva, Williams, & Massey, 1986).

3. Application in Organic Synthesis

Hydroxylamine derivatives are useful in organic synthesis. For instance, hydroxylamine-O-sulfonic acid has been employed as an efficient nucleophilic amination reagent for various chlorinated aromatic compounds. This has led to the synthesis of novel compounds with potential applications in medicinal chemistry and material science (Sączewski, Gdaniec, Bednarski, & Makowska, 2011).

4. Inhibitory Action in Photosynthesis

Hydroxylamine has been found to inhibit certain aspects of the photosynthetic process. For example, it can disrupt electron flow to the photosystem II reaction center, P680, indicating its potential as a tool for studying electron transport mechanisms in photosynthesis (Ghanotakis & Babcock, 1983).

5. Reactivity with Reactive Oxygen Species

Further research has evaluated the reactivity of hydroxylamine with reactive oxygen species, such as HO2/O2- radicals. This reactivity is significant for understanding its behavior in various biological and environmental systems (Bielski, Arudi, Cabelli, & Bors, 1984).

6. Astrochemistry and Pre-Biotic Chemistry

Hydroxylamine is also of interest in astrochemistry, particularly as a precursor for complex pre-biotic species in space. Studies in this area have explored its formation through surface hydrogenation processes under interstellar conditions (Fedoseev et al., 2012).

properties

IUPAC Name

O-[(2-chlorophenyl)methyl]hydroxylamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO/c8-7-4-2-1-3-6(7)5-10-9/h1-4H,5,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJWMBNQCKBRAHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CON)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

O-(2-Chlorobenzyl)hydroxylamine

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